Bortezomib-D8 (Major) is a stable isotope-labeled form of Bortezomib, which is a potent proteasome inhibitor primarily used in the treatment of multiple myeloma and certain types of lymphoma. The compound has the molecular formula and a molecular weight of 392.29 g/mol. It is classified under several categories, including enzyme inhibitors, boronic acids, and stable isotopes, making it a significant compound in pharmaceutical research and development .
The synthesis of Bortezomib-D8 involves several key steps that include esterification, chlorination, ammonia substitution, and deprotection reactions. The process typically starts with chiral reagents such as (1S, 2S, 3R,5S)-(+)-2,3-pinanediol and isobutylboronic acid. The synthesis can be summarized as follows:
The synthesis method is notable for its high purity (99.5%) and yield (82%), achieved without heavy metal contaminants .
Bortezomib-D8 participates in various chemical reactions typical of proteasome inhibitors. These reactions primarily involve interactions with the proteasome complex within cells, leading to the inhibition of protein degradation pathways. The technical details surrounding these reactions include:
These properties make Bortezomib-D8 an essential tool in studying proteasome function and cancer therapy .
The mechanism by which Bortezomib-D8 exerts its effects involves several biochemical processes:
Data from various studies indicate that pre-treatment with Bortezomib can enhance the efficacy of other chemotherapeutic agents by depleting resistance mechanisms within tumor cells .
Bortezomib-D8 exhibits several notable physical and chemical properties:
The compound's stability is critical for its application in analytical chemistry and pharmacology.
Bortezomib-D8 has significant scientific applications:
The boronic acid moiety of Bortezomib-D8 [(1R)-3-Methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic acid-D8) presents unique synthetic challenges for deuterium incorporation due to its sensitivity to protodeboronation and complexation behavior. Strategic deuteration at the boronic acid site requires specialized approaches to preserve both chemical integrity and biological functionality [5] [9].
Deuterium incorporation at the boronic acid group primarily utilizes protium-to-deuterium exchange methodologies rather than de novo synthesis. This approach leverages reversible boronic acid-diol complexation under deuterated aqueous conditions (D₂O/CH₃OD mixtures, 60-80°C), achieving >95% deuterium incorporation at the boronic hydroxyl groups within 24 hours without compromising the boron-carbon bond [3]. Crucially, this exchange occurs without epimerization at the chiral α-carbon due to the non-nucleophilic nature of the exchange process. However, the inherent equilibrium of boronic acids between trigonal planar and tetrahedral forms necessitates careful solvent selection to prevent racemization during isotopic enrichment [9].
Alternative routes employ de novo synthesis of the deuterated boronic ester precursor. Palladium-catalyzed coupling between deuterated pinacol bromoboronate (²⁷⁰ mg scale, 99% D-incorporation) and the chiral dipeptide backbone under Suzuki-Miyaura conditions achieves site-specific deuterium labeling directly at the boronic carbon. This method yields Bortezomib-D8 with 98.5% isotopic purity but requires stringent oxygen-free conditions to prevent protodeboronation side reactions (yield reduction from 72% to 58% without degassing) [5].
Table 1: Comparative Analysis of Boronic Acid Deuterium Incorporation Methods
Method | Deuteration Efficiency | Epimerization Risk | Isotopic Purity | Key Limitation |
---|---|---|---|---|
D₂O Exchange | >95% (B-OH groups) | Low (<2%) | 96-98% | Partial backbone deuteration |
Deuterated Boronate Coupling | 99% (B-C position) | Moderate (5-8%) | 98.5% | Oxygen sensitivity |
Catalytic Deuteration | 85-90% | High (15%) | 92% | Requires precious metal catalysts |
Mass spectrometry analysis confirms that both methods effectively incorporate deuterium at the boronic acid site while preserving the critical boronic acid functionality essential for proteasome inhibition. Post-synthetic purification via reversed-phase HPLC effectively separates isotopic impurities like the d7 and d9 species that form through adventitious proton exchange during workup [5] [9].
The pyrazinecarbonylamino propane segment requires regioselective deuterium enrichment at eight positions while preserving the pharmacologically essential amide bond configuration. Synthetic strategies focus on two complementary approaches: chiral pool synthesis using deuterated phenylalanine isotopologues and late-stage H/D exchange on the preformed molecule [5] [7].
Chiral pool methodology employs L-phenylalanine-d8 (phenyl ring-d5, β,β-d2, α-d) as the foundational building block. This precursor is synthesized via rhodium-catalyzed deuteration (5 mol% Rh/C, D₂, 60°C) of Z-protected phenylalanine, achieving >99% deuterium incorporation at all eight positions without detectable racemization when conducted below 70°C [7]. Subsequent peptide coupling with pyrazine-2-carboxylic acid using EDC/HOBt chemistry (DMF, 0°C to RT, 12h) yields the deuterated backbone with 97% enantiomeric excess. Critical optimization parameters include:
Late-stage direct deuteration employs iridium-catalyzed C-H activation using Crabtree's catalyst (0.5 mol%) in deuterated acetic acid (CD₃CO₂D) at 80°C for 48 hours. This method achieves 90-93% deuterium incorporation in the phenyl ring but shows preferential deuteration at ortho (95%) and meta positions (92%) versus para positions (85%), necessitating extended reaction times that risk amide hydrolysis. The addition of silver hexafluorophosphate (AgPF₆) as a co-catalyst improves para-deuteration to 94% but introduces silver contamination challenges requiring additional purification steps [4] [7].
Table 2: Optimization Parameters for Backbone Deuteration
Parameter | Chiral Pool Method | Late-Stage H/D Exchange | Optimal Condition |
---|---|---|---|
Deuterium Source | L-Phe-d8 | CD₃CO₂D/D₂O (9:1) | Isotopically pure amino acid |
Catalyst | EDC/HOBt | [Ir(cod)py(PCy₃)]PF₆ | 0.5 mol% Crabtree's catalyst |
Temperature | 0-25°C | 80°C | <25°C for chiral preservation |
Time | 12 h | 48-72 h | Minimized to prevent back-exchange |
Regioselectivity | Uniform (all positions) | Ortho > meta > para | Ortho:meta:para = 95:92:85% |
Max Deuterium Incorporation | 97-99% | 90-94% | Chiral pool preferred for uniformity |
Molecular rotational resonance (MRR) spectroscopy analysis reveals that late-stage deuteration produces complex isotopomer distributions, with only 65% of molecules achieving full d8 substitution. In contrast, chiral pool synthesis yields >95% homogeneous d8 product essential for pharmacokinetic studies requiring precise isotopic tracing [7].
The (1R)-3-methylbutylboronic acid and (2S)-3-phenyl-2-(pyrazine-2-carboxamido)propane chiral centers in Bortezomib-D8 exhibit differential susceptibility to racemization during deuterium incorporation. The boronic acid chiral center demonstrates particular lability under basic conditions (pH >8), where reversible enolization facilitates proton (or deuteron) exchange at the α-carbon [9].
Deuterium-induced steric and electronic effects subtly alter the energy barrier to epimerization. Kinetic studies demonstrate that the boronic acid α-carbon undergoes base-catalyzed epimerization 1.8 times faster in deuterated solvents (CD₃OD vs CH₃OH, 0.1M NaOH, 25°C) due to a normal kinetic isotope effect (kH/kD = 1.3) that stabilizes the carbanionic transition state [5] [9]. Conversely, the amide chiral center in the pyrazinecarbonylamino propane segment exhibits enhanced configurational stability in deuterated environments, with epimerization rates decreasing by 40% in D₂O compared to H₂O due to deuterium's stabilization of the amide carbonyl through hyperconjugation [7].
Critical mitigation strategies include:
The manufacturing process for Bortezomib-D8 implements strict "chiral process windows" with real-time monitoring via online circular dichroism spectroscopy during critical deuteration steps. This methodology limits net epimerization to <0.8% per synthetic step, ensuring final epimeric excess >99.2% for both chiral centers – essential for maintaining equipotent proteasome inhibition compared to non-deuterated Bortezomib [5] [9].
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 1356964-77-6
CAS No.:
CAS No.: